1-butyl-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic organic compound with the molecular formula C8H15N3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives, in general, can interact with various biological targets through hydrogen bonding, dipole-dipole interactions, and van der waals forces .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their ability to interact with different biological targets .
Biochemical Analysis
Biochemical Properties
1-butyl-3-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase 4 (DPP-4) inhibitors, which are used as antidiabetic agents . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate the levels of incretin hormones, which are involved in glucose metabolism.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can influence cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as DPP-4, by binding to their active sites . This binding prevents the enzyme from interacting with its natural substrates, leading to a decrease in enzyme activity. Furthermore, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound can also affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and influence cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-butyl-3-methyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1H-pyrazol-5-amine with butyl halides under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methyl-1H-pyrazol-5-amine in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to deprotonate the amine group.
- Introduce the butyl halide (e.g., butyl bromide) to the reaction mixture.
- Heat the mixture under reflux conditions for several hours.
- After completion, the product is isolated through filtration and purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Substituted pyrazole derivatives.
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Scientific Research Applications
1-butyl-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-sec-Butyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with a secondary butyl group instead of a primary butyl group.
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine: Contains a tertiary butyl group, leading to different steric and electronic properties.
Uniqueness
1-butyl-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields .
Properties
IUPAC Name |
2-butyl-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-11-8(9)6-7(2)10-11/h6H,3-5,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOULOAPGXXMZCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=N1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390158 |
Source
|
Record name | 1-Butyl-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-35-4 |
Source
|
Record name | 1-Butyl-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.